

# Vornorexant Hydrate: A Technical Overview of Early-Phase Clinical Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Vornorexant hydrate*

Cat. No.: *B14060255*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Vornorexant hydrate** (formerly known as TS-142 or ORN-0829) is a novel dual orexin receptor antagonist (DORA) under investigation for the treatment of insomnia.<sup>[1][2]</sup> By competitively blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R, vornorexant modulates the sleep-wake cycle.<sup>[2]</sup> This technical guide provides a comprehensive overview of the early-phase clinical trial results for vornorexant, detailing its pharmacokinetic and pharmacodynamic profiles, and outlining the experimental protocols employed in its preclinical and clinical evaluation.

## Mechanism of Action: Targeting the Orexin System

The orexin system is a key regulator of wakefulness and arousal.<sup>[3]</sup> Orexin neuropeptides, produced in the hypothalamus, bind to two G-protein coupled receptors: orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R).<sup>[3]</sup> Activation of these receptors leads to a signaling cascade that promotes neuronal excitability and maintains an awake state.<sup>[3]</sup> Vornorexant functions as a competitive antagonist at both OX1R and OX2R, thereby inhibiting this wake-promoting signaling and facilitating the onset and maintenance of sleep.<sup>[1][2]</sup> This targeted mechanism of action offers a potential for a more favorable safety profile compared to traditional hypnotics that act on the GABA system.<sup>[2]</sup>

# Data Presentation: Preclinical and Clinical Trial Results

**Table 1: Preclinical In Vitro Receptor Binding Affinity of Vornorexant**

| Receptor                 | IC50 (nM) |
|--------------------------|-----------|
| Orexin 1 Receptor (OX1R) | 1.05      |
| Orexin 2 Receptor (OX2R) | 1.27      |

Data sourced from studies on human recombinant orexin receptors expressed in CHO-K1 cells.

**Table 2: Pharmacokinetic Profile of Vornorexant in Preclinical and Early-Phase Clinical Studies**

| Species/Population                       | Dose     | Tmax (hours) | t1/2 (hours) | AUC                                |
|------------------------------------------|----------|--------------|--------------|------------------------------------|
| Rat (Oral)                               | 3 mg/kg  | ~1.0         | ~1.0         | N/A                                |
| Dog (Oral)                               | 3 mg/kg  | <1.0         | ~2.5         | N/A                                |
| Healthy Japanese Adults (Single Dose)    | 1-30 mg  | 0.5 - 3.0    | 1.32 - 3.25  | Increased proportionally with dose |
| Healthy Japanese Adults (Multiple Doses) | 10-30 mg | N/A          | N/A          | No significant accumulation        |
| Healthy Elderly Adults (Repeated Dose)   | 20 mg    | N/A          | N/A          | Exposure comparable to non-elderly |

Tmax: Time to maximum plasma concentration; t1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve. Food intake does not significantly affect Tmax but may increase AUC.[4][5]

## Table 3: Pharmacodynamic Effects of Vornorexant in Phase 1 Studies

| Assessment                            | Dose    | Time Point              | Observation                                 |
|---------------------------------------|---------|-------------------------|---------------------------------------------|
| Karolinska Sleepiness Scale (KSS)     | 1-30 mg | 1 and 4 hours post-dose | General increase with dose increments       |
| Digit Symbol Substitution Test (DSST) | 1-30 mg | 1 and 4 hours post-dose | General increase with dose increments       |
| Psychomotor Vigilance Task (PVT)      | 1-30 mg | 1 and 4 hours post-dose | General increase with dose increments       |
| Next-Morning Residual Effects         | 1-30 mg | Morning after dosing    | No consistent dose-related changes detected |

These assessments in healthy Japanese participants indicated a dose-dependent increase in sleepiness-related effects shortly after administration, with minimal next-day impairment.[\[4\]](#)

## Table 4: Efficacy of Vornorexant in a Phase 3 Study in Patients with Insomnia

| Endpoint                    | Vornorexant 5 mg vs. Placebo (Change from Baseline) | Vornorexant 10 mg vs. Placebo (Change from Baseline) |
|-----------------------------|-----------------------------------------------------|------------------------------------------------------|
| Subjective Sleep Latency    | -10.6 minutes (p<0.001)                             | -10.1 minutes (p<0.001)                              |
| Subjective Sleep Efficiency | +3.41% (p<0.001)                                    | +2.94% (p<0.001)                                     |

Results from a 2-week, double-blind, placebo-controlled study in 596 Japanese patients with insomnia.[\[6\]](#)

## Experimental Protocols

### In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of vornorexant for human OX1 and OX2 receptors.

Methodology:

- Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing either human OX1R or OX2R are cultured and harvested. Cell membranes are then isolated through homogenization and centrifugation.[3]
- Competitive Binding Assay: The isolated cell membranes are incubated with a specific radioligand (e.g., [<sup>125</sup>I]-Orexin-A) and varying concentrations of vornorexant.[3]
- Separation and Quantification: The mixture is incubated to reach equilibrium, after which the bound and free radioligand are separated via rapid filtration. The radioactivity of the bound ligand is quantified using a scintillation counter.[3]
- Data Analysis: The concentration of vornorexant that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is calculated.

## In Vivo Rodent Polysomnography

Objective: To evaluate the effect of vornorexant on sleep architecture in an animal model.

Methodology:

- Animal Model: Male Sprague-Dawley rats are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording.
- Acclimation and Baseline Recording: Animals are allowed to recover from surgery and are acclimated to the recording chambers. Baseline sleep-wake patterns are recorded for 24 hours.
- Drug Administration: Vornorexant is suspended in a vehicle (e.g., 0.5% methylcellulose) and administered orally.
- Post-Dose Recording and Analysis: EEG and EMG are recorded continuously after drug administration. The recordings are scored for wakefulness, non-rapid eye movement

(NREM) sleep, and rapid eye movement (REM) sleep. Key parameters analyzed include sleep onset latency and total sleep time.

## Phase 1 Single and Multiple Ascending Dose Studies

Objective: To assess the safety, tolerability, and pharmacokinetics of vornorexant in healthy volunteers.

Methodology:

- Study Design: These are randomized, double-blind, placebo-controlled studies.
- Participants: Healthy Japanese male participants, typically aged 20-39 years, are enrolled based on specific inclusion and exclusion criteria.<sup>[5]</sup>
- Dosing: In the single ascending dose (SAD) study, cohorts of participants receive a single oral dose of vornorexant at escalating dose levels (e.g., 1 mg to 30 mg) or placebo.<sup>[4]</sup> In the multiple ascending dose (MAD) study, participants receive daily doses of vornorexant at different levels (e.g., 10 mg to 30 mg) or placebo for a specified period (e.g., 7 days).<sup>[4]</sup>
- Pharmacokinetic Assessments: Blood samples are collected at pre-defined time points before and after dosing to determine the plasma concentrations of vornorexant and calculate pharmacokinetic parameters such as Tmax, t<sub>1/2</sub>, and AUC.
- Pharmacodynamic Assessments: Subjective and objective measures of sleepiness and cognitive function, including the Karolinska Sleepiness Scale (KSS), Digit Symbol Substitution Test (DSST), and Psychomotor Vigilance Task (PVT), are administered at various time points post-dose.<sup>[4]</sup>
- Safety Monitoring: Continuous monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory parameters is conducted throughout the study.

## Visualizations: Signaling Pathways and Experimental Workflows



[Click to download full resolution via product page](#)

Vornorexant's antagonistic action on the orexin signaling pathway.



[Click to download full resolution via product page](#)

A generalized workflow for the preclinical evaluation of a DORA.



[Click to download full resolution via product page](#)

Typical workflow for a Phase 1 clinical trial of a novel hypnotic.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [benchchem.com](http://benchchem.com) [benchchem.com]
- 3. [benchchem.com](http://benchchem.com) [benchchem.com]

- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics, pharmacodynamics and safety profile of the dual orexin receptor antagonist vornorexant/TS-142 in healthy Japanese participants following single/multiple dosing: Randomized, double-blind, placebo-controlled phase-1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Vornorexant Hydrate: A Technical Overview of Early-Phase Clinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14060255#early-phase-clinical-trial-results-for-vornorexant-hydrate]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)